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Compound of Interest

Compound Name:
Ethyl 2-(4-Fluorophenyl)-4-

methylthiazole-5-carboxylate

Cat. No.: B1312530 Get Quote

An In-depth Technical Guide on 2-Aryl-4-Methylthiazole-5-Carboxylate Compounds

For Researchers, Scientists, and Drug Development
Professionals
The 2-aryl-4-methylthiazole-5-carboxylate scaffold is a prominent heterocyclic motif in

medicinal chemistry, recognized for its versatile biological activities. This document provides a

comprehensive review of the synthesis, biological evaluation, and structure-activity

relationships of this important class of compounds.

Synthesis of 2-Aryl-4-Methylthiazole-5-Carboxylate
Derivatives
The most common and efficient method for the synthesis of the 2-substituted-4-methylthiazole-

5-carboxylate core is a variation of the Hantzsch thiazole synthesis. This typically involves a

one-pot reaction that simplifies the traditional two-step process of bromination and cyclization.

A general synthetic pathway is outlined below:
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Step 1: Bromination

Step 2: Cyclization
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Caption: General synthetic scheme for 2-aryl-4-methylthiazole-5-carboxylates.

Experimental Protocols
General One-Pot Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates:[1]

To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system (e.g., water and

THF), N-bromosuccinimide (NBS) (1.2 equivalents) is added at a low temperature (e.g.,

below 0°C).

The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours) to

allow for the in situ formation of the bromo intermediate.

The corresponding N-aryl thiourea (1 equivalent) is then added to the mixture.

The reaction is heated to a higher temperature (e.g., 80°C) for a period of time (e.g., 2 hours)

to facilitate the cyclization reaction.

After completion, the reaction mixture is worked up, which may involve extraction and

purification by crystallization or chromatography to yield the final product.
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Biological Activities and Structure-Activity
Relationships (SAR)
Derivatives of the 2-aryl-4-methylthiazole-5-carboxylate scaffold have been extensively studied

for various biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity
Numerous studies have demonstrated the potential of these compounds as anticancer agents

against a range of human cancer cell lines.

Structure-Activity Relationship (SAR) for Anticancer Activity:
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Caption: Key structure-activity relationships for anticancer activity.

The antiproliferative activity is significantly influenced by the nature and substitution pattern of

the aryl group at the 2-position of the thiazole ring. For instance, the presence of electron-

withdrawing or electron-donating groups on the phenyl ring can modulate the cytotoxic potency.

[2][3] Some derivatives have shown potent activity by inhibiting tubulin polymerization.[2]

Quantitative Data: Anticancer Activity
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Compound ID
2-Aryl
Substituent

Cancer Cell
Line

IC50 (µM) Reference

ATCAA-1

Phenyl

(Thiazolidine

derivative)

Prostate Cancer 0.7 - 1.0 [2]

ATCAA-1

Phenyl

(Thiazolidine

derivative)

Melanoma 1.8 - 2.6 [2]

8e 2-Chlorophenyl K562 (Leukemia)
Not specified,

high potency
[4][5]

SMART series

Substituted

methoxybenzoyl-

aryl

Melanoma &

Prostate
Low nM range [2]

Note: This table is a representative summary. For a comprehensive list of compounds and their

activities, refer to the cited literature.

Antimicrobial Activity
Certain derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have exhibited notable

antibacterial and antifungal properties.[6] The activity is often associated with the nature of the

substituent at the 2-amino position.

Quantitative Data: Antimicrobial Activity

Compound ID
Substituent at
2-amino
position

Microorganism MIC (µg/mL) Reference

12f
Not specified in

abstract

S. aureus, B.

subtilis

Comparable to

ampicillin
[6]

9b
Not specified in

abstract
Various bacteria Broad spectrum [6]
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Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Workflows
The evaluation of 2-aryl-4-methylthiazole-5-carboxylate derivatives typically follows a structured

workflow from synthesis to biological characterization.

Synthesis of Derivatives

Purification & Characterization
(NMR, MS, etc.)

In Vitro Biological Screening

Anticancer Assays
(e.g., MTT Assay)

Evaluate

Antimicrobial Assays
(e.g., MIC Determination)

Evaluate

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization
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Caption: A typical workflow for the development of thiazole derivatives.

Key Experimental Protocols
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In Vitro Anticancer Activity (MTT Assay):

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g.,

DMSO) and added to the wells at various concentrations. A control group with only the

solvent is also included.

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for a few hours. Viable cells with active mitochondria

reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The percentage of cell viability is calculated relative to the

control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Microdilution Method):

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well

microtiter plates.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

microbial growth.

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that visibly inhibits the growth of the microorganism.
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Conclusion
The 2-aryl-4-methylthiazole-5-carboxylate scaffold continues to be a valuable template in the

design and development of new therapeutic agents. The synthetic accessibility and the

possibility of diverse substitutions on the aryl ring and the carboxylate function allow for the

generation of large libraries of compounds for biological screening. The potent anticancer and

antimicrobial activities exhibited by many derivatives underscore the potential of this class of

compounds in addressing significant healthcare challenges. Future research in this area will

likely focus on optimizing the lead compounds to enhance their potency, selectivity, and

pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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